(3aS,6aS)-5-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole
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Description
(3aS,6aS)-5-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is a useful research compound. Its molecular formula is C7H14N2O2S and its molecular weight is 190.27 g/mol. The purity is usually 95%.
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Biological Activity
(3aS,6aS)-5-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is a compound belonging to the pyrrole family, which has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C7H14N2O2S. It possesses a unique structure that contributes to its biological activity. The compound's molecular weight is approximately 190.26 g/mol.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C7H14N2O2S |
Molecular Weight | 190.26 g/mol |
CAS Number | 1932032-59-1 |
Antimicrobial Properties
Pyrrole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives have shown effectiveness against resistant strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Studies have explored various pyrrole derivatives in the context of cancer therapy, focusing on their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Some pyrrole derivatives inhibit key enzymes involved in bacterial cell wall synthesis.
- Interference with DNA Replication : The compound may disrupt DNA replication processes in cancer cells.
- Modulation of Immune Responses : Certain studies suggest that these compounds can enhance immune responses against tumors or infections .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various pyrrole derivatives against E. coli and Staphylococcus aureus, demonstrating that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.24 µg/ml .
- Anticancer Screening : Research involving the evaluation of pyrrole-based compounds in cancer models showed promising results where specific derivatives induced apoptosis in breast cancer cell lines through caspase activation .
Properties
IUPAC Name |
(3aS,6aS)-5-methylsulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c1-12(10,11)9-4-6-2-3-8-7(6)5-9/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZHTHMVWASTSE-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2CCNC2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1C[C@@H]2CCN[C@@H]2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.